

# Technical Support Center: Overcoming Ceftolozane/Tazobactam Resistance in P. aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |  |
|----------------------|---------------------|-----------|--|--|--|
| Compound Name:       | Ceftolozane sulfate |           |  |  |  |
| Cat. No.:            | B1250060            | Get Quote |  |  |  |

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of ceftolozane/tazobactam (C/T) resistance in Pseudomonas aeruginosa.

## Frequently Asked Questions (FAQs) & Troubleshooting Guides Category 1: Identifying Resistance Mechanisms

Question 1: My P. aeruginosa isolate shows a high C/T MIC (>4/4  $\mu$ g/mL). What is the most common mechanism of resistance I should investigate first?

Answer: The most frequently reported cause of ceftolozane/tazobactam resistance in P. aeruginosa is the modification of the chromosomal AmpC  $\beta$ -lactamase.[1][2] This can involve two primary changes that often occur in concert:

- AmpC Overexpression (Hyperproduction): Mutations in regulatory genes (like ampR, ampD, dacB) lead to derepression and increased production of the AmpC enzyme.[3][4][5]
- Structural Modifications of AmpC: Amino acid substitutions or deletions within the AmpC
   protein can increase its hydrolytic efficiency against ceftolozane.[1][3][6]

## Troubleshooting & Optimization





Therefore, your initial investigation should focus on characterizing the ampC gene and its expression levels.

Question 2: How can I determine if my C/T-resistant isolate is overexpressing AmpC?

Answer: You can use a combination of phenotypic and genotypic methods.

- Phenotypic Confirmation: A cloxacillin inhibition test can indicate AmpC overproduction.[6]
   This is typically done by determining the Minimum Inhibitory Concentration (MIC) of a β-lactam like ceftazidime or imipenem with and without a fixed concentration of cloxacillin (an AmpC inhibitor). A significant reduction (e.g., a ≥2-fold dilution) in the MIC in the presence of cloxacillin suggests AmpC hyperproduction.[7]
- Gene Expression Analysis (qRT-PCR): Quantitative real-time PCR (qRT-PCR) is the gold standard for measuring ampC transcript levels.[8][9] By comparing the ampC expression in your resistant isolate to a susceptible, wild-type control strain (e.g., PAO1), you can quantify the degree of overexpression.

Question 3: My isolate overexpresses AmpC, but the C/T MIC is only moderately elevated (e.g., 8/4 to 16/4 µg/mL). What else could be contributing to resistance?

Answer: While ceftolozane is more stable against AmpC than other cephalosporins, high levels of the enzyme can overcome this stability.[3][10] However, moderate resistance often involves a combination of mechanisms. In addition to AmpC hyperproduction, you should investigate:

- Structural mutations in AmpC: Sequence the ampC gene. Specific mutations (e.g., E247K, G183D, T96I) are known to enhance ceftolozane hydrolysis.[1][6][11][12]
- Efflux Pump Upregulation: While ceftolozane is generally a poor substrate for efflux pumps like MexAB-OprM, mutations in other systems, such as MexCD-OprJ, can contribute to resistance.[13]
- Acquired  $\beta$ -lactamases: The presence of extended-spectrum  $\beta$ -lactamases (ESBLs) or carbapenemases can also lead to C/T resistance.[10]

Question 4: My C/T susceptibility tests (e.g., disk diffusion, Etest) are giving results that are inconsistent with my broth microdilution (BMD) results. What could be the issue?



Answer: Accurate susceptibility testing for C/T can be challenging, especially for isolates with MICs near the clinical breakpoint.[14] Studies have shown that manual methods like disk diffusion and gradient strips can have lower categorical agreement compared to the reference BMD method, particularly for pan-β-lactam-resistant isolates.[14][15]

#### **Troubleshooting Steps:**

- Confirm with Broth Microdilution (BMD): BMD is the recommended reference method for C/T susceptibility testing.[14]
- Use Current Breakpoints: Ensure you are using the latest clinical breakpoints from CLSI or EUCAST, as these are periodically updated.[14][16][17] The CLSI breakpoint for C/T susceptibility in P. aeruginosa is ≤4/4 μg/mL.[16]
- Quality Control: Always run a quality control strain, such as P. aeruginosa ATCC 27853, with each batch of tests to ensure the accuracy of your materials and methods.[14]

## **Category 2: Experimental Protocols & Workflows**

Question 5: Can you provide a detailed protocol for quantifying ampC gene expression using qRT-PCR?

Answer: Yes, here is a standard protocol for determining the relative expression of the ampC gene in your test isolate compared to a susceptible reference strain (e.g., PAO1).

Experimental Protocol: ampC Expression by qRT-PCR

#### Bacterial Culture:

- Grow your test isolate and the reference strain (e.g., PAO1) overnight in a suitable broth (e.g., Luria-Bertani) at 37°C with shaking.
- Subculture the strains into fresh broth and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6). This phase represents active bacterial growth and gene expression.

#### RNA Extraction:

Harvest approximately 1x10<sup>9</sup> bacterial cells by centrifugation.



- Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to prevent transcript degradation.
- Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. Include an on-column DNase digestion step to remove contaminating genomic DNA.

#### cDNA Synthesis:

- Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check for purity by assessing the A260/A280 ratio (should be ~2.0).
- Synthesize first-strand cDNA from 1 μg of total RNA using a reverse transcription kit with random primers or gene-specific primers.

#### Quantitative PCR (qPCR):

- Prepare the qPCR reaction mix using a SYBR Green-based master mix.
- Use validated primers for the ampC gene and a housekeeping gene (e.g., rpoD, clpX) for normalization.[18]
- Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

#### Data Analysis:

- Determine the cycle threshold (Ct) values for ampC and the housekeeping gene for both your test isolate and the reference strain.
- $\circ$  Calculate the relative expression of ampC using the  $\Delta\Delta$ Ct method. The result will show the fold-change in ampC expression in your resistant isolate relative to the susceptible control.

Question 6: What is a reliable method for assessing efflux pump activity phenotypically?



Answer: A common and effective method is the ethidium bromide (EtBr) agar cartwheel method.[19][20] This assay qualitatively assesses the ability of an isolate to efflux EtBr, a known substrate of many RND-type efflux pumps in P. aeruginosa.

Experimental Protocol: Ethidium Bromide Cartwheel Assay

- Prepare Plates: Prepare Mueller-Hinton agar plates containing increasing concentrations of EtBr (e.g., 0 mg/L, 0.5 mg/L, 1.0 mg/L, 1.5 mg/L, 2.0 mg/L).[19]
- Inoculate: Prepare a bacterial suspension of your test isolate and a control strain (e.g., a known efflux-hyperproducer or a susceptible strain) adjusted to a 0.5 McFarland turbidity standard.
- Streak: Using a sterile swab, streak the bacterial suspensions from the center of the plate to the edge in a radial "cartwheel" pattern.
- Incubate: Incubate the plates at 37°C for 16-24 hours.
- Visualize: View the plates under UV transillumination.
- Interpret: Isolates with active efflux pumps will be able to grow at higher concentrations of EtBr and will show less fluorescence (as the EtBr is pumped out). A strain with high efflux activity will grow on plates with higher EtBr concentrations compared to a susceptible control.[19]

## **Data Presentation**

Table 1: Impact of Resistance Mechanisms on Ceftolozane/Tazobactam MICs

This table summarizes typical MIC changes associated with different resistance mechanisms. Actual values can vary between strains.



| Mechanism                   | Example<br>Mutation(s)          | Typical C/T<br>MIC (µg/mL) | Typical<br>Comparator<br>MIC Changes                                                                             | Reference(s)  |
|-----------------------------|---------------------------------|----------------------------|------------------------------------------------------------------------------------------------------------------|---------------|
| Baseline<br>(Susceptible)   | Wild-Type PAO1                  | 0.5/4                      | -                                                                                                                | [3]           |
| AmpC<br>Overexpression      | ampR (G154R),<br>dacB mutations | 4/4 - 8/4                  | Increased resistance to ceftazidime, piperacillin-tazobactam                                                     | [1][3]        |
| AmpC Structural<br>Change   | E247K, G183D,<br>Δ(G229-E247)   | 32/4 - >128/4              | Increased resistance to ceftazidime/aviba ctam; may restore susceptibility to imipenem, piperacillin/tazob actam | [1][5][6][12] |
| Efflux Pump<br>Upregulation | nfxB mutation<br>(MexCD-OprJ)   | 16/4 - 32/4                | Increased resistance to fluoroquinolones                                                                         | [13]          |
| PBP3 Mutation               | R504C in ftsl                   | >32/4                      | Cross-resistance<br>to<br>ceftazidime/aviba<br>ctam and<br>imipenem/releba<br>ctam                               | [21]          |
| Acquired<br>Carbapenemase   | blaVIM, blaIMP,<br>blaNDM       | >256/4                     | High-level resistance to all β-lactams, including carbapenems                                                    | [22]          |



## **Visualizations: Pathways & Workflows**



Click to download full resolution via product page



Caption: Workflow for Investigating C/T Resistance in P. aeruginosa.



Click to download full resolution via product page



Caption: Simplified AmpC Regulation Pathway in P. aeruginosa.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. academic.oup.com [academic.oup.com]
- 2. Resistance to Novel β-Lactam–β-Lactamase Inhibitor Combinations: The "Price of Progress" - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa Ceftolozane-Tazobactam Resistance Development Requires Multiple Mutations Leading to Overexpression and Structural Modification of AmpC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to Ceftolozane/Tazobactam in Pseudomonas aeruginosa: Results of the GERPA Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. contagionlive.com [contagionlive.com]
- 6. Characterization of AmpC β-lactamase mutations of extensively drug-resistant
   Pseudomonas aeruginosa isolates that develop resistance to ceftolozane/tazobactam during therapy | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]
- 7. Detection of AmpC-β-lactamases producing isolates among carbapenem resistant P. aeruginosa isolated from burn patient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Mechanisms of Resistance to Ceftolozane/Tazobactam in Pseudomonas aeruginosa: Results of the GERPA Multicenter Study PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Emergence of Resistance to Novel Cephalosporin
   —β-Lactamase Inhibitor Combinations
   through the Modification of the Pseudomonas aeruginosa MexCD-OprJ Efflux Pump PMC
   [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]

## Troubleshooting & Optimization





- 15. Real-World Performance of Susceptibility Testing for Ceftolozane/Tazobactam against Non-Carbapenemase-Producing Carbapenem-Resistant Pseudomonas aeruginosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Ceftolozane/tazobactam use and emergence of resistance: a 4-year analysis of antimicrobial susceptibility in Pseudomonas aeruginosa isolates in a tertiary hospital PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Evaluation of efflux pump activity and biofilm formation in multidrug resistant clinical isolates of Pseudomonas aeruginosa isolated from a Federal Medical Center in Nigeria -PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Frontiers | Genomic Characterization of Mutli-Drug Resistant Pseudomonas aeruginosa Clinical Isolates: Evaluation and Determination of Ceftolozane/Tazobactam Activity and Resistance Mechanisms [frontiersin.org]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Ceftolozane/Tazobactam Resistance in P. aeruginosa]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250060#overcoming-ceftolozane-tazobactam-resistance-in-p-aeruginosa]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com